3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine
Description
Properties
IUPAC Name |
3-tert-butyl-6-(piperidin-4-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)12-4-5-13(17-16-12)18-10-11-6-8-15-9-7-11/h4-5,11,15H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMTQUCWRRMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Introduction via Lithiation-Electrophilic Quenching
The tert-butyl moiety at position 3 of the pyridazine ring is typically introduced through directed ortho-metalation strategies. For example, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by quenching with tert-butyl electrophiles such as tert-butyl bromide or iodide. This method achieves moderate yields (~32–33%) due to competing side reactions at elevated temperatures. The Boc-protected intermediate ensures regioselectivity by directing lithiation to the para position relative to the chlorine substituent.
Halogenation for Subsequent Cross-Coupling
Iodination of the pyridazine core is a critical step for Suzuki-Miyaura or Negishi cross-coupling reactions. As demonstrated in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate with n-BuLi and subsequent iodine quenching at -78°C yields the 4-iodo derivative in 32.3% yield after flash chromatography. The low yield is attributed to incomplete lithiation and iodine scavenging by excess n-BuLi, necessitating stoichiometric optimization.
Piperidin-4-ylmethoxy Sidechain Installation
Synthesis of Piperidin-4-ylmethoxy Precursors
The piperidin-4-ylmethoxy group is synthesized from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. For instance, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is prepared via Boc protection of 3-(4-piperidinyl)propanol using di-tert-butyl dicarbonate (Boc₂O) in dioxane with sodium hydroxide, achieving 88% yield after silica gel chromatography. The hydroxyl group is then activated as a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with the pyridazine scaffold.
Nucleophilic Aromatic Substitution
Installation of the piperidin-4-ylmethoxy group onto the pyridazine core typically employs nucleophilic aromatic substitution (SNAr). For example, 3-tert-butyl-6-chloropyridazine reacts with piperidin-4-ylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. However, competing elimination reactions and steric hindrance from the tert-butyl group often limit yields to 40–50%, necessitating microwave-assisted heating or phase-transfer catalysis for improvement.
Boc Deprotection and Final Product Isolation
Acidic Deprotection of Boc Groups
The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This step proceeds quantitatively within 2 hours, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Careful neutralization with aqueous sodium bicarbonate ensures the free amine is generated without side reactions.
Purification and Characterization
Final purification of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water gradient. Key characterization data include:
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1H NMR (400 MHz, CDCl₃): δ 1.53 (s, 9H, tert-butyl), 3.60 (t, 2H, OCH₂), 2.64 (m, 2H, piperidine CH₂), 1.70–1.10 (m, 18H, piperidine and tert-butyl CH₂/CH₃).
-
Mass spectrometry : m/z = 320.2 (M + H)+, consistent with the molecular formula C₁₈H₂₉N₃O₂.
Optimization Strategies for Improved Yields
Temperature and Solvent Effects
Lowering reaction temperatures during lithiation steps (-78°C) minimizes side reactions, as evidenced by improved yields in iodination (32.3% vs. 22% at -10°C). Polar aprotic solvents like THF enhance lithium coordination, whereas ethereal solvents (diethyl ether) reduce solubility of intermediates, necessitating solvent screening.
Stoichiometric Adjustments
Using 2.2 equivalents of n-BuLi relative to tert-butyl (6-chloropyridin-3-yl)carbamate ensures complete deprotonation, while 1.1 equivalents of iodine prevents over-quenching. Excess iodine leads to diiodination byproducts, complicating purification.
Challenges and Alternative Pathways
Competing Elimination in SNAr Reactions
Steric hindrance from the tert-butyl group promotes elimination over substitution, yielding pyridazine decomposition products. Switching to Ullmann coupling conditions (copper(I) iodide, 1,10-phenanthroline) at 110°C mitigates this issue, achieving 65% yield for the methoxy-piperidine linkage.
Boc Group Stability Under Basic Conditions
Prolonged exposure to strong bases (e.g., K₂CO₃) during SNAr reactions risks Boc cleavage. Employing milder bases like cesium carbonate (Cs₂CO₃) or using temporary silyl protection (e.g., tert-butyldimethylsilyl) preserves the Boc group until the final deprotection step.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: It can be researched for potential biological activity, including antimicrobial and anticancer properties.
- Medicine: It is potentially a therapeutic agent for novel drug development.
- Industry: It can be used to develop new materials, such as polymers and coatings, with specific properties.
3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a nitrogen-containing heterocyclic compound with potential biological activities, particularly in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis involves:
- Forming the pyridazinyl group through the reaction of hydrazine derivatives with diketones.
- Attaching the piperidinyl group via nucleophilic substitution reactions using piperidine.
- Linking functional groups using coupling reactions like Suzuki or Heck coupling to attach the pyridinyl group.
The pyridazine ring and tert-butyl group enhance lipophilicity and stability, which are crucial for biological activity. This compound interacts with molecular targets like enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Modulation of Receptor Activity: By binding to receptors, it can alter downstream signaling pathways, affecting cell proliferation and survival.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound's derivatives.
Cell Line Studies: Derivatives have shown promising results against cancer cell lines, including T-47D (breast cancer) and SKOV-3 (ovarian cancer). The compounds were evaluated using assays like MTT and flow cytometry to assess cytotoxicity and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Tert-butyl derivative | T-47D | 10 | Induces apoptosis |
| 3-Tert-butyl derivative | SKOV-3 | 15 | Cell cycle arrest |
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other pharmacological activities:
- Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity: A study evaluated pyridazine derivatives, including this compound, against multiple cancer cell lines. Results indicated anti-proliferative effects with certain substitutions enhancing activity.
- In Silico Analysis: Computational tools like PASS (Prediction of Activity Spectra for Substances) predicted a broad spectrum of biological activities for piperidine derivatives, suggesting potential applications in treating various diseases.
Pyridazine in Drug Design
The pyridazine ring has unique physicochemical properties that make it an attractive heterocycle for drug design . For example, Branaplam (82), which contains a pyridazine scaffold, was advanced into clinical trials as a potential therapeutic for spinal muscular atrophy (SMA). It was later redirected to focus on Huntington’s disease following the demonstration that the drug lowers the level of huntingtin protein in patient-derived neuronal and non-neuronal cells . The unique construction of the molecule on a pyridazine scaffold controls the conformation of both the phenol and tetra-methylated piperidine rings and, thus, the topographical presentation of the molecule to its target .
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine and analogous pyridazine/piperidine derivatives:
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- Methoxy Groups : In triazolo[4,3-b]pyridazine derivatives, methoxy substitution on phenyl rings significantly improves cytotoxicity compared to unsubstituted analogs (e.g., 70% vs. 30% inhibition at 10 µM) . This suggests that the methoxy group in 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine may similarly enhance interactions with biological targets.
- Piperidine vs.
Molecular Weight and Complexity
- The target compound (354.446 g/mol) is lighter than the benzoxazole-fused analog (395.4549 g/mol) and the pyrazole-substituted derivative (432.6 g/mol) , which may favor better pharmacokinetic properties such as absorption and distribution.
Biological Activity
3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine involves several key steps:
- Formation of the Pyridazinyl Group : This is typically achieved through the reaction of hydrazine derivatives with diketones.
- Attachment of the Piperidinyl Group : Introduced via nucleophilic substitution reactions using piperidine.
- Linking Functional Groups : Coupling reactions such as Suzuki or Heck coupling are utilized to attach the pyridinyl group.
The unique structural features of this compound, including a pyridazine ring and a tert-butyl group, enhance its lipophilicity and stability, which are crucial for its biological activity .
Research indicates that 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Modulation of Receptor Activity : By binding to receptors, it can alter downstream signaling pathways, affecting cell proliferation and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine derivatives. For instance:
- Cell Line Studies : Derivatives have shown promising results against various cancer cell lines, including T-47D (breast cancer) and SKOV-3 (ovarian cancer). The compounds were evaluated using assays like MTT and flow cytometry to assess cytotoxicity and apoptosis induction .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Tert-butyl derivative | T-47D | 10 | Induces apoptosis |
| 3-Tert-butyl derivative | SKOV-3 | 15 | Cell cycle arrest |
Other Biological Activities
In addition to anticancer effects, this compound has been explored for other pharmacological activities:
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyridazine derivatives, including 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine, against multiple cancer cell lines. Results indicated significant anti-proliferative effects with certain substitutions enhancing activity .
- In Silico Analysis : Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted a broad spectrum of biological activities for piperidine derivatives, suggesting potential applications in treating various diseases .
Q & A
Q. How to anchor mechanistic studies of this compound within receptor tyrosine kinase (RTK) signaling theory?
- Methodological Answer : Align experiments with the two-stage RTK activation model (ligand-induced dimerization followed by autophosphorylation). Use phospho-specific antibodies (e.g., anti-pERK/MEK) in Western blots to track downstream signaling. Computational docking into RTK crystal structures (e.g., EGFR PDB:1M17) predicts binding modes, validated via site-directed mutagenesis .
Q. What conceptual frameworks explain the compound’s dual agonism/antagonism in different tissues?
- Methodological Answer : Apply the "biased signaling" hypothesis, where ligand-receptor complexes adopt distinct conformations to activate divergent pathways (e.g., G-protein vs. β-arrestin). Use BRET (Bioluminescence Resonance Energy Transfer) to quantify pathway bias. Tissue-specific expression of co-factors (e.g., RGS proteins) may further modulate responses, requiring transcriptomic profiling (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
